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Abstract
(+)-JNJ-37654032 is a potent, orally bioavailable, nonsteroidal selective androgen receptor

modulator (SARM) that emerged from Johnson & Johnson's research program aimed at

identifying tissue-selective anabolic agents. As the lead compound of a novel benzimidazole

series, it demonstrated a promising preclinical profile with significant muscle-anabolic activity

and prostate-sparing characteristics. First disclosed in the scientific literature in 2008, (+)-JNJ-
37654032 showed efficacy in animal models of muscle wasting.[1][2] Despite its promising

preclinical data, the compound did not advance into human clinical trials. This technical guide

provides a comprehensive overview of the discovery and development history of (+)-JNJ-
37654032, detailing its mechanism of action, key experimental data, and the methodologies

employed in its evaluation.

Introduction: The Quest for Tissue-Selective
Androgens
Androgens are crucial for the development and maintenance of muscle mass and bone density.

However, the therapeutic use of steroidal androgens is often limited by their undesirable

androgenic side effects, such as effects on the prostate, skin, and hair follicles. This has driven

the search for nonsteroidal SARMs that can dissociate the anabolic and androgenic effects of

androgen receptor (AR) activation. The goal is to develop compounds that selectively promote
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the beneficial effects of androgens in muscle and bone while minimizing adverse effects on

reproductive tissues. (+)-JNJ-37654032 was identified within a drug discovery program

focused on this objective.

Discovery and Lead Optimization
(+)-JNJ-37654032 belongs to a novel class of benzimidazole-based SARMs.[1][2] The lead

optimization process focused on modifying substituents on the benzimidazole core to enhance

potency, selectivity, and pharmacokinetic properties.

Chemical Synthesis
The synthesis of 2-substituted benzimidazoles generally involves the condensation of an o-

phenylenediamine with a carboxylic acid or its derivative. For (+)-JNJ-37654032, 2-(5,6-

dichloro-1H-benzimidazol-2-yl)-1,1,1-trifluorobut-3-en-2-ol, a key step would involve the

reaction of 4,5-dichloro-1,2-phenylenediamine with a suitable trifluoromethyl-containing

butenone precursor.

General Synthetic Workflow:

Synthesis of JNJ-37654032

4,5-Dichlorophenylenediamine

Condensation

Butenone Precursor

CyclizationIntermediate JNJ-37654032
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Caption: General synthetic scheme for benzimidazole-based SARMs.

Structure-Activity Relationship (SAR)
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The research leading to (+)-JNJ-37654032 likely involved systematic modifications of the

benzimidazole scaffold to optimize its activity profile. Key aspects of the SAR for this class of

compounds would have included:

Benzimidazole Core: The dichlorinated benzimidazole core is crucial for high-affinity binding

to the androgen receptor.

Substituents at the 2-position: The nature of the substituent at this position determines the

agonist versus antagonist activity and tissue selectivity. The trifluoromethyl and butenol

groups in (+)-JNJ-37654032 are critical for its specific SARM properties.

Mechanism of Action: Modulating the Androgen
Receptor
(+)-JNJ-37654032 exerts its effects by binding to the androgen receptor, a member of the

nuclear receptor superfamily that functions as a ligand-activated transcription factor. Upon

binding, the receptor-ligand complex translocates to the nucleus and binds to androgen

response elements (AREs) on DNA, thereby modulating the transcription of target genes. The

tissue selectivity of SARMs like (+)-JNJ-37654032 is believed to arise from their ability to

induce a unique conformational change in the AR, leading to differential recruitment of co-

regulatory proteins in various tissues.

Androgen Receptor Signaling Pathway:
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Caption: Simplified androgen receptor signaling pathway.

Preclinical Development
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The preclinical evaluation of (+)-JNJ-37654032 involved a series of in vitro and in vivo studies

to characterize its pharmacological profile.

In Vitro Studies
In vitro assays were crucial for determining the binding affinity and functional activity of (+)-
JNJ-37654032 at the androgen receptor.

Experimental Protocols:

Androgen Receptor Binding Assay:

Objective: To determine the binding affinity of the compound for the androgen receptor.

Method: A competitive radioligand binding assay would have been used, likely with a

radiolabeled androgen such as [³H]-mibolerone, and AR sourced from rat prostate cytosol

or a recombinant source. The concentration of (+)-JNJ-37654032 required to displace

50% of the radioligand (IC₅₀) would be determined and converted to a binding affinity

constant (Ki).

Cell-Based Functional Assays:

Objective: To assess the agonist or antagonist activity of the compound in a cellular

context.

Method: A common method involves transiently transfecting a suitable cell line (e.g., CV-1)

with an AR expression vector and a reporter gene (e.g., luciferase) under the control of an

androgen-responsive promoter. Cells are then treated with varying concentrations of (+)-
JNJ-37654032, alone (for agonist activity) or in the presence of a known androgen like

dihydrotestosterone (DHT) (for antagonist activity). The resulting reporter gene expression

is quantified to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Quantitative Data Summary (In Vitro):
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Assay Type Parameter Value

AR Binding Assay Ki Data not publicly available

Cell-Based Functional Assay Agonist/Antagonist Profile Mixed

EC₅₀ (Agonist) Data not publicly available

IC₅₀ (Antagonist) Data not publicly available

In Vivo Studies
The in vivo efficacy and tissue selectivity of (+)-JNJ-37654032 were primarily evaluated in

orchidectomized (castrated) rat models, which are standard for assessing the anabolic and

androgenic effects of SARMs.

Experimental Protocols:

Orchidectomized Rat Model:

Objective: To evaluate the anabolic effects on muscle and androgenic effects on the

prostate.

Animals: Adult male Sprague-Dawley rats.

Procedure: Rats are surgically castrated (orchidectomized) to deplete endogenous

androgens. After a recovery period, animals are treated orally with (+)-JNJ-37654032 at

various doses for a specified duration (e.g., 14 days). A control group receives vehicle,

and a positive control group may receive testosterone propionate.

Endpoints: At the end of the study, the weights of the levator ani muscle (an indicator of

anabolic activity) and the ventral prostate (an indicator of androgenic activity) are

measured.

Quantitative Data Summary (In Vivo):
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Parameter Dose Result Reference

Levator Ani Muscle

Growth (ED₅₀)
0.8 mg/kg

50% of maximal

response
[1]

Maximal Levator Ani

Muscle Growth
3 mg/kg Maximal stimulation [1]

Ventral Prostate

Growth
3 mg/kg 21% of full size [1]

Prostate Weight

Reduction (in intact

rats)

3 mg/kg 47% reduction [1]

Lean Body Mass

Restoration (in aged

orchidectomized rats)

Not specified ~20% restoration [1]

Experimental Workflow for In Vivo Evaluation:

Orchidectomized Rats
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Caption: Workflow for in vivo assessment of SARM activity.

Development Status and Conclusion
(+)-JNJ-37654032 demonstrated a promising preclinical profile as a potent and selective

androgen receptor modulator with clear anabolic effects on muscle and a significant sparing of

the prostate.[1] However, the compound's development was discontinued, and it did not

advance to human clinical trials. The reasons for its discontinuation are not publicly available

but could be related to a variety of factors, including its pharmacokinetic profile, off-target

effects, or a strategic decision by the developing company.

Despite not reaching the market, the discovery and characterization of (+)-JNJ-37654032 and

the broader class of benzimidazole SARMs have contributed valuable knowledge to the field of

androgen receptor modulation. The data generated from these studies continue to inform the

design and development of next-generation SARMs with improved efficacy and safety profiles

for the treatment of muscle wasting diseases, osteoporosis, and other androgen-deficient

conditions.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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